Product packaging for Imidazo[1,2-a]pyrimidine-3-carbaldehyde(Cat. No.:CAS No. 106012-56-0)

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B008735
CAS No.: 106012-56-0
M. Wt: 147.13 g/mol
InChI Key: AGFLIUIEUMXSEY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a high-value chemical scaffold and a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a privileged imidazo[1,2-a]pyrimidine core, a structure recognized for its wide spectrum of biological activities. Key Research Applications: Antiviral Agent Development: This scaffold is central to synthesizing novel compounds evaluated as potential entrance inhibitors for viruses like SARS-CoV-2. Derivatives have shown remarkable binding affinity to key viral entry proteins, such as the spike protein and the human ACE2 receptor, in computational and molecular docking studies . Antitubercular and Antimicrobial Research: The aldehyde functional group is a key handle for constructing molecular hybrids. It is used to create hybrids with moieties like 1,2,3-triazoles, which have demonstrated potent activity against Mycobacterium tuberculosis , including drug-resistant strains . Anticancer Research: Schiff bases (imines) synthesized from this aldehyde have been screened for cytotoxicity against various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231), showing promising selective inhibition and induction of apoptosis . Versatile Synthetic Building Block: The reactive aldehyde group enables diverse functionalizations via condensation and cyclization reactions, facilitating the rapid exploration of structure-activity relationships (SAR) and the development of new chemosynthetic strategies . Notice: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B008735 Imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 106012-56-0

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFLIUIEUMXSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328054
Record name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106012-56-0
Record name Imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the exocyclic amine of 2-aminopyrimidine on the α-carbon of the halo ketone, followed by intramolecular cyclization and elimination of hydrogen halide. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine is synthesized by refluxing 2-aminopyrimidine with 4-bromo phenacyl bromide in ethanol for 6 hours. Key parameters include:

  • Solvent: Ethanol ensures solubility and moderates reactivity.

  • Temperature: Reflux conditions (≈78°C) balance reaction rate and byproduct minimization.

  • Workup: Basification with NaOH (5%) precipitates the product, yielding 87–89% after recrystallization.

Substrate Scope and Limitations

  • α-Halo Ketones: Aryl-substituted α-bromo or α-chloro ketones (e.g., 4-bromo phenacyl bromide) are optimal. Aliphatic analogs often lead to lower yields due to side reactions.

  • 2-Aminopyrimidine Derivatives: Electron-withdrawing groups on the pyrimidine ring enhance reactivity but may complicate subsequent functionalization.

Alternative Synthetic Routes and Emerging Methods

Metal-Free Cascade Reactions

Metal-free protocols using iodine catalysts have been reported for imidazo[1,2-a]pyrazine-3-carbaldehyde synthesis. These one-pot, three-component reactions (aryl aldehydes, 2-aminopyrazine, tert-butyl isocyanide) may be adaptable to pyrimidine systems, though substrate compatibility remains unverified.

Comparative Analysis of Preparation Methods

Method Conditions Advantages Limitations
Vilsmeier-HaackPOCl₃/DMF, 70°C, 12hHigh regioselectivity, scalableCorrosive reagents, long reaction time
MicrowaveMicrowave, 150°C, 2hRapid, energy-efficientLimited substrate validation
Metal-FreeI₂, room temperatureEco-friendly, simple workupUnproven for pyrimidine systems

Industrial and Environmental Considerations

Waste Management

  • POCl₃ Neutralization: Requires careful treatment with aqueous bases to prevent HCl gas release.

  • DMF Recovery: Distillation or adsorption techniques mitigate environmental impact.

Cost-Benefit Analysis

  • Vilsmeier-Haack: Low per-batch cost (~$50/kg) but high capital investment for corrosion-resistant reactors.

  • Microwave: Higher energy costs offset by reduced labor and time.

Chemical Reactions Analysis

Imine (Schiff Base) Formation

The aldehyde group readily reacts with primary amines to form imine derivatives, a hallmark reaction for this compound. This process is critical for synthesizing bioactive molecules and functionalized heterocycles.

Reaction Mechanism:

  • Step 1 : Nucleophilic attack by the amine on the aldehyde carbonyl.
  • Step 2 : Acid-catalyzed dehydration to form the imine (C=N bond).

Experimental Conditions and Examples:

SubstrateAmineConditionsProductYieldSource
Imidazo[1,2-a]pyrimidine-2-carbaldehyde4-methoxyanilineMicrowave (80–85°C), MgSO₄, ethanolImine derivative (3c )75%
Imidazo[1,2-a]pyrimidine-3-carbaldehydeMorpholineGlycerol, microwave (90°C)2-Arylimidazo[1,2-a]pyrimidine87%

This reaction is widely utilized for synthesizing antiviral and antibacterial agents due to the bioactivity of imine derivatives .

Three-Component Aza-Friedel–Crafts Reactions

The aldehyde participates in multicomponent reactions to synthesize C3-alkylated derivatives. This method is atom-economical and avoids toxic catalysts.

Reaction Pathway:

  • Iminium Ion Formation : Aldehyde reacts with cyclic amines (e.g., morpholine) to generate an iminium intermediate.
  • Electrophilic Substitution : The iminium ion undergoes aza-Friedel–Crafts alkylation at the C3 position of imidazo[1,2-a]pyrimidine .

Key Findings:

  • Catalyst : Y(OTf)₃ (20 mol%) in toluene at 110°C.
  • Scope : Tolerates electron-rich and electron-deficient aldehydes.
  • Yield Range : 65–92% for substituted imidazo[1,2-a]pyrimidines .

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Example:

  • Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazone derivatives, which are intermediates for anticancer agents .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Imidazo[1,2-a]pyrimidine-3-carbaldehyde with key analogs in terms of structural, physicochemical, and functional properties:

Property This compound 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 2-Phenylthis compound Imidazo[1,2-a]pyrimidine-2-carbaldehyde
Molecular Formula C₇H₅N₃O C₈H₅ClN₂O C₁₃H₁₀N₃O C₇H₅N₃O
Molecular Weight (g/mol) 147.13 180.59 224.24 147.13
Key Substituent Formyl (-CHO) at position 3 Chlorine (-Cl) at position 2 Phenyl (-C₆H₅) at position 2 Formyl (-CHO) at position 2
Synthetic Applications Antimicrobial/anticancer agents Precursor for halogenated derivatives Corrosion inhibitor in acidic media Tri-/tetrasubstituted imidazoles
Biological Activity Cytotoxic (e.g., IC₅₀ ~5–20 µM) Limited data (structural analog studies) Corrosion inhibition efficiency (~85%) Antimicrobial
Therapeutic Potential Anticancer, antimicrobial Underexplored Non-therapeutic (industrial use) Antimicrobial, anti-inflammatory

Structural and Functional Differences

  • 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde : The chlorine atom at position 2 enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions. Its higher molecular weight (180.59 vs. 147.13) and halogen substituent may improve binding affinity in drug design but limit solubility.
  • 2-Phenylthis compound : The phenyl group increases hydrophobicity, facilitating adsorption onto metal surfaces (e.g., carbon steel) as a corrosion inhibitor. Polarization studies confirm mixed-type inhibition via Langmuir adsorption (correlation coefficient >0.99).
  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde : Positional isomerism (formyl group at position 2 vs. 3) alters reactivity. Microwave-assisted synthesis with amines and benzil yields tetrasubstituted imidazoles with antimicrobial activity.

Biological Activity

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound features a fused bicyclic structure comprising an imidazole ring and a pyrimidine ring. This compound is recognized for its potential as a building block in the synthesis of various pharmacologically active molecules and has shown promise in several therapeutic areas, including oncology and immunology.

Target Interactions

This compound acts primarily as a covalent anticancer agent , particularly against KRAS G12C-mutated cells, which are implicated in various cancers. The compound forms covalent bonds with its targets, disrupting cellular processes related to growth and division. This interaction is facilitated through the Groebke–Blackburn–Bienaymè (GBB) reaction, which allows for the formation of stable adducts with target proteins .

Biochemical Pathways

The compound's interaction with KRAS G12C-mutated cells leads to significant alterations in cellular signaling pathways. It has been observed to influence gene expression and cellular metabolism, promoting apoptosis in cancerous cells while sparing normal cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The following table summarizes key findings from recent research regarding the anticancer activity of these derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AMCF-75.0Induces apoptosis via caspase activation
Derivative BHepG24.5Inhibits cell proliferation through cell cycle arrest
Derivative CA5496.0Triggers oxidative stress leading to cell death

Anti-inflammatory Effects

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can modulate leukocyte functions and reduce inflammatory responses induced by zymosan in animal models . The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators.

Study on Antitumor Activity

In a study conducted by Farag et al., several imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their antitumor activity against the MCF-7 cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 4.5 to 6.0 µM, demonstrating their potential as effective anticancer agents .

Immunomodulatory Potential

Another notable study focused on the immunomodulatory effects of imidazo[1,2-a]pyrimidine derivatives as ENPP1 inhibitors. These compounds enhanced the mRNA expression of cGAMP-induced STING pathway target genes, suggesting their role in cancer immunotherapy . The combination treatment with these inhibitors showed promising results in enhancing the efficacy of anti-PD-1 antibodies in murine models.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics for therapeutic use. Studies indicate that these compounds exhibit good metabolic stability and low toxicity profiles in preclinical models . However, further investigations are needed to fully understand their safety and efficacy in clinical settings.

Q & A

Basic: What are the established synthetic routes for Imidazo[1,2-a]pyrimidine-3-carbaldehyde, and what methodological considerations are critical for reproducibility?

A common approach involves cyclocondensation of 2-aminopyrimidine with α-halo carbonyl compounds or aldehydes under acidic or catalytic conditions. For example, a one-pot multicomponent reaction using 2-aminopyrimidine, aryl ketones, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by iodine and potassium persulfate (K₂S₂O₈), achieves moderate to high yields (60–85%) . Key factors include strict control of reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization to isolate the aldehyde derivative.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Routine characterization requires:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselectivity and aldehyde proton resonance (δ 9.8–10.2 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (m/z 147.13 for C₇H₅N₃O).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect side products like imidazo[1,2-a]pyrimidine-3-carboxylic acid .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design systematically tests variables:

  • Factors : Temperature (80°C vs. 100°C), catalyst loading (5 mol% vs. 10 mol% I₂), and reaction time (6 vs. 12 hours).
  • Response variables : Yield, purity, and byproduct formation.
    Statistical analysis (ANOVA) identifies optimal conditions. For example, reports 85% yield at 100°C with 10 mol% I₂ and 12-hour reaction time, minimizing dimerization side reactions .

Advanced: How to resolve contradictions in reported biological activity data for Imidazo[1,2-a]pyrimidine derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural analogs : Compare substituent effects (e.g., 3-carbaldehyde vs. 3-carboxamide derivatives in tuberculosis inhibition ).
  • Computational validation : Use molecular docking to correlate bioactivity with binding affinity to targets like DNA gyrase or kinases .

Advanced: What computational strategies predict the reactivity and regioselectivity of this compound in substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group (C3) exhibits high electrophilicity, favoring nucleophilic additions.
  • Reaction path simulations : Transition state analysis (e.g., using Gaussian 16) reveals energy barriers for intramolecular cyclization vs. intermolecular coupling .

Advanced: What methodologies elucidate the mechanism of action of this compound in antimicrobial studies?

  • Enzymatic assays : Measure inhibition of bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51).
  • Gene expression profiling (RNA-seq): Identify downregulated pathways (e.g., ergosterol biosynthesis in Candida albicans).
  • Metabolomics : Track cellular aldehyde dehydrogenase (ALDH) activity to assess detoxification resistance .

Basic: How to mitigate instability of this compound during storage and handling?

  • Storage : Under inert gas (Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation.
  • Stabilization : Add radical scavengers (e.g., BHT) or use lyophilization for long-term storage.
  • Handling : Avoid aqueous solvents at neutral pH, as the aldehyde group may hydrate or form hemiacetals .

Advanced: How can cross-disciplinary approaches accelerate the discovery of novel Imidazo[1,2-a]pyrimidine derivatives?

Integrate:

  • Computational reaction design : ICReDD’s workflow combines quantum mechanics (QM) calculations and machine learning to predict viable synthetic pathways .
  • High-throughput screening : Automated platforms (e.g., Chemspeed) test >1,000 conditions/week for catalytic systems.
  • Data-driven optimization : Bayesian algorithms analyze experimental vs. simulated yields to refine parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Imidazo[1,2-a]pyrimidine-3-carbaldehyde

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